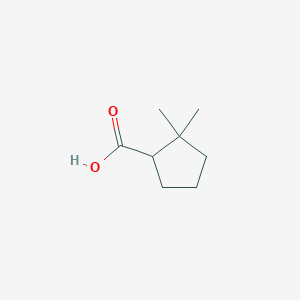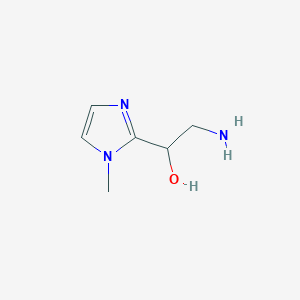
2-Amino-1-(1-Methyl-1H-imidazol-2-yl)ethanol
Übersicht
Beschreibung
2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol, also known as 2-aminoimidazole, is an organic compound with a wide range of applications in scientific research. It is an important component of many biochemical reactions, and has been studied for its effects on biological processes.
Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Imidazol ist ein fünfgliedriger heterozyklischer Rest, der eine breite Palette an chemischen und biologischen Eigenschaften besitzt . Es ist zu einem wichtigen Baustein bei der Entwicklung neuer Medikamente geworden . Die Derivate von Imidazol zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimikrobielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, fiebersenkende, antivirale, antioxidative, antiamöbische, antihelminthische, antifungizide und ulzerogene Aktivitäten .
Antimikrobielle Aktivität
Imidazolderivate haben sich als signifikant antimikrobiell erwiesen. Beispielsweise waren die Verbindungen (2d) und (2a) hochwirksam in S.aureus (MIC: 0,25 µg/ml) und K.pneumoniae (MIC: 0,25 µg/ml) im Vergleich zu Ciprofloxacin .
Antifungizide Aktivität
Imidazolderivate zeigen auch antifungizide Eigenschaften. Verbindung (1c) war signifikant effektiver als Clotrimazol in C.albicans (MIC: 0,25 µg/ml) .
Larvizide Aktivität
Imidazolderivate haben sich als larvizide Aktivitäten erwiesen. Die Aktivität von Verbindung 1a (LD 50: 34,9 µg/ml) war effektiver bei Culex quinquefasciatus als Permethrin (LD 50: 35,4 µg/ml) .
Molekular-Docking-Studien
Molekular-Docking-Studien von Verbindung 2d zeigten eine höhere Bindungsaffinität für das 1BDD-Protein (−3,4 kcal/mol) als Ciprofloxacin (−4,4 kcal/mol). Verbindung 1c hatte eine höhere Bindungsaffinität (−6,0 kcal/mol) als Clotrimazol (−3,1 kcal/mol) mit größeren Grenzorbitalenergien und Reaktivitätseigenschaften von Verbindung 1c (∆E-Lücke = 0,13 eV) .
Anti-Tuberkulose-Aktivität
Imidazolderivate haben sich als anti-tuberkulosestatisch gegen Mycobacterium tuberculosis erwiesen .
Wirkmechanismus
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of chemical and biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, and may also interact with DNA or RNA, affecting gene expression. These interactions are mediated by specific binding sites on the biomolecules, and the compound’s structure allows it to fit into these sites, leading to changes in their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into other products that have different biological activities, or its effects may diminish over time due to changes in its concentration or interactions with other molecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it may exhibit toxic or adverse effects, such as inhibiting essential enzymes or disrupting cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of metabolites that have different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments or tissues, affecting its activity and function .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it exerts its effects. For example, it may be localized to the nucleus, where it can interact with DNA or RNA, or to the mitochondria, where it can influence metabolic processes .
Eigenschaften
IUPAC Name |
2-amino-1-(1-methylimidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-3-2-8-6(9)5(10)4-7/h2-3,5,10H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOFBNLXIBLIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599097 | |
| Record name | 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-98-6 | |
| Record name | 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


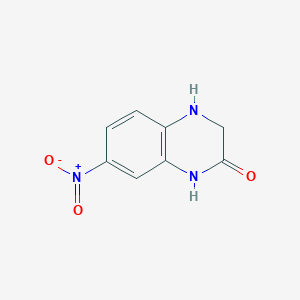
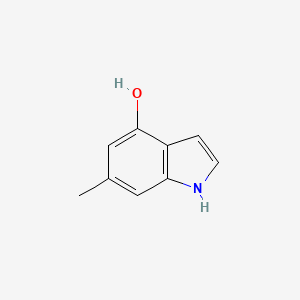
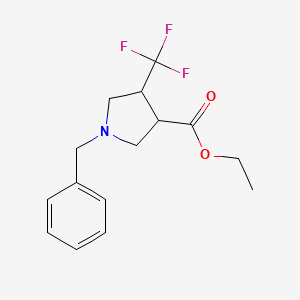
![4'-(Carboxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612077.png)
![N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1612079.png)
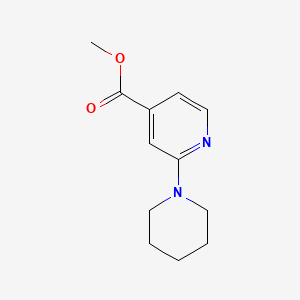




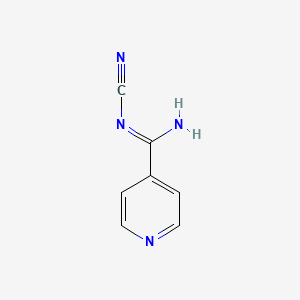
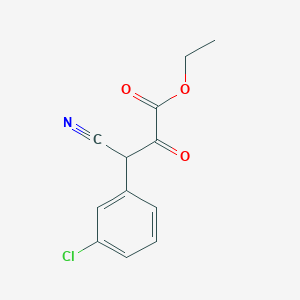
![3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1612092.png)
